Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)8-9-6-10-4-2-3-5-11(10)7-9/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYDRDKUXNKSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555712 | |
| Record name | Methyl (2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53273-37-3 | |
| Record name | Methyl (2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Indanone Derivatives
One common approach to prepare methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate involves the alkylation of indanone or related intermediates with methyl bromoacetate or similar alkylating agents.
- Starting Materials: 2,3-dihydro-1H-inden-2-one or derivatives.
- Alkylating Agent: Methyl 2-bromoacetate.
- Base: Potassium tertiary butoxide or potassium carbonate.
- Solvent: Dimethylformamide (DMF) or acetone.
- Temperature: Room temperature to reflux conditions.
- Time: Several hours (e.g., 4 hours under nitrogen atmosphere).
- Workup: Dilution with ethyl acetate and water, separation of layers, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
- Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures.
- In one reported synthesis, 2,3-dihydro-1H-inden-2-one was reacted with methyl 2-bromoacetate in DMF with potassium tertiary butoxide at room temperature for 4 hours under nitrogen. The reaction mixture was worked up and purified by silica gel chromatography, yielding the desired this compound as a colorless liquid after elution with 30% ethyl acetate in hexane.
Esterification via Alkylation in Acetone with Potassium Carbonate
Another method involves alkylation of indanyl intermediates with alkyl halides in acetone using potassium carbonate as the base.
- Starting Material: Indanyl compounds such as 2,3-dihydro-1H-inden-2-yl derivatives.
- Alkylating Agent: Ethyl iodide or methyl iodide.
- Base: Potassium carbonate.
- Solvent: Acetone.
- Temperature: Reflux or elevated temperature (~75–80 °C).
- Reaction Time: Several hours with stirring.
- Workup: Concentration in vacuo, addition of acetone, cooling to 0 °C, filtration of the suspension, washing of crude product with acetone.
- Yield: Moderate to good yields reported.
- A patent describes alkylation of 2,3-dihydro-1H-inden-2-yl intermediates with ethyl iodide in boiling acetone with potassium carbonate. After reaction completion, the mixture was concentrated under reduced pressure, acetone was added and removed by distillation, and the mixture was cooled to precipitate the product, which was filtered and washed to afford a white powder.
Condensation with Benzene-1,2-diamine and Dialkyl Acetylenedicarboxylate
Though more indirect, this compound derivatives have been prepared via condensation reactions involving benzene-1,2-diamine, dialkyl acetylenedicarboxylate, and ninhydrin in acetonitrile.
- Starting Materials: Benzene-1,2-diamine (or substituted analogues), dialkyl acetylenedicarboxylate, ninhydrin.
- Solvent: Acetonitrile.
- Conditions: Stirring at room temperature for 12 hours.
- Workup: Filtration of precipitate, washing with ethanol.
- Yield: High yields (~90%) for related functionalized this compound derivatives.
- A study reported efficient synthesis of methyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate derivatives by reacting benzene-1,2-diamine and dialkyl acetylenedicarboxylate in acetonitrile, followed by addition of ninhydrin at room temperature. The resulting precipitate was filtered and washed to yield the product with 90% yield.
Summary Table of Preparation Methods
Analytical and Purification Notes
- Purification Techniques: Silica gel column chromatography with ethyl acetate/hexane mixtures is commonly used to purify crude this compound.
- Workup Procedures: Extraction with organic solvents (ethyl acetate), washing with water, drying over anhydrous sodium sulfate, and concentration under reduced pressure are standard.
- Temperature Control: Cooling the reaction mixture to 0–5 °C after reaction completion aids precipitation and isolation of the product.
- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
In organic chemistry, methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate serves as a versatile intermediate for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new compounds with diverse functionalities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties : The compound has demonstrated significant antimicrobial effects against various pathogens, suggesting its potential as a lead compound for antibiotic development.
Pathogen IC50 (μM) Bacteria A 15.5 ± 0.02 Bacteria B 22.3 ± 0.15 - Anti-inflammatory Effects : Studies have shown that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Pharmaceutical Development
Given its biological activities, this compound is being investigated as a candidate for drug development. Its ability to interact with biological targets makes it a promising lead compound for creating new therapeutic agents.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial potency.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that this compound significantly reduced inflammation markers in vitro and in vivo models. This study supports its potential use in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The 2,3-dihydro-1H-inden-2-yl scaffold is highly modular. Below is a comparative analysis of methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate and its derivatives:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The introduction of a ketone (3sa) or thiocyanate (3aa) increases polarity, reflected in higher HPLC retention times and altered NMR shifts (δ 195.3 for ketone in 3sa) .
- Steric Effects : Bulky substituents (e.g., bromophenyl in 2i) influence melting points and biological activity, as seen in its role as a carbonic anhydrase inhibitor .
- Solubility: Hydrochloride salts (e.g., methyl 2-amino-...acetate hydrochloride) enhance aqueous solubility, critical for drug formulation .
Biological Activity
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure derived from indene. Its molecular formula is C12H14O2, and it features both an ester functional group and a dihydroindene moiety. The unique structure contributes to its reactivity and biological activity.
Biological Activities
The compound exhibits a range of biological activities, including:
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : Its structural similarity to amphetamine suggests it may act as a releasing agent or reuptake inhibitor for monoamine neurotransmitters, potentially increasing their levels in the synaptic cleft.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, influencing processes such as inflammation and cancer progression.
- Cellular Pathways : Indole derivatives related to this compound have been associated with various biological activities, including antiviral and anti-inflammatory effects .
Case Studies and Experimental Data
A summary of relevant studies includes:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption following oral administration, extensive distribution in body tissues, hepatic metabolism, and renal excretion. These properties are crucial for understanding its therapeutic potential and safety profile .
Q & A
Basic: What are the common synthetic routes for Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate?
Methodological Answer:
The synthesis typically involves coupling reactions or alkylation of the indene core. For example, analogous compounds (e.g., ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate) are synthesized via General Procedure II , which includes condensation of cyclopropane derivatives with indenyl precursors under acidic or basic conditions . Purification is achieved using column chromatography with hexane/ethyl acetate (5:1) as the eluent. Yield optimization may require adjusting reaction time, temperature, or catalysts like CuSO₄·5H₂O for coupling steps . Post-synthesis, confirm structural integrity via ¹H/¹³C NMR and IR spectroscopy .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for verifying substituent positions and stereochemistry. For example, indenyl protons resonate between δ 7.1–7.3 ppm, while acetate methyl groups appear at δ 3.6–3.8 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretching at ~1700–1750 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry. Programs like SHELXL refine structures using high-resolution data, while ORTEP-3 visualizes thermal ellipsoids . Cross-verification between techniques minimizes misassignment risks.
Advanced: How can computational methods predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates electronic properties:
- HOMO-LUMO gaps indicate chemical reactivity (e.g., smaller gaps correlate with higher reactivity) .
- Molecular Electrostatic Potential (MEP) surfaces map electron-rich/poor regions, guiding nucleophilic/electrophilic attack predictions .
- Global descriptors (electronegativity, chemical hardness) derived from HOMO-LUMO energies quantify stability and reactivity trends. Software like Gaussian 03 automates these calculations .
Advanced: What strategies resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
- High-resolution data : Use synchrotron radiation to collect data with resolution < 1.0 Å, reducing noise .
- Twinning analysis : SHELXL ’s twin law refinement handles twinned crystals by partitioning overlapping reflections .
- Validation tools : PLATON checks for missed symmetry, while WinGX integrates refinement and validation steps .
Advanced: How to evaluate the biological activity of this compound against microbial strains?
Methodological Answer:
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution or broth microdilution (MIC determination) .
- Antifungal screening : Use C. albicans and A. niger strains, assessing inhibition zones or growth curves .
- Data interpretation : Compare activity to positive controls (e.g., ciprofloxacin) and report results as IC₅₀ or MIC (µg/mL).
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 4:1 to 1:1) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC : Chiral columns (e.g., Chiralpak® IA) separate enantiomers if stereocenters are present .
Advanced: How to perform molecular docking studies to understand receptor interactions?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
- Prepare the ligand (this compound) by optimizing geometry at the PM6 level.
- Retrieve the target receptor (e.g., CB2 or MOR) from the PDB.
- Define the binding site using grid parameters (e.g., 20 ų box centered on known active residues).
- Score poses using binding affinity (kcal/mol) and validate with MD simulations .
Basic: How to optimize reaction conditions to improve yield?
Methodological Answer:
- Catalyst screening : Test transition metals (e.g., Cu, Pd) for coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) often enhance reactivity.
- Reaction monitoring : Use TLC (petroleum ether/ethyl acetate 4:1) to track progress and terminate at completion .
Advanced: What are the challenges in synthesizing enantiomerically pure forms?
Methodological Answer:
- Chiral resolution : Use chiral auxiliaries (e.g., tert-butoxycarbonylamino groups) or asymmetric catalysis .
- Analytical validation : Employ chiral HPLC or circular dichroism (CD) to confirm enantiopurity.
- Racemization risk : Avoid high temperatures or acidic conditions during synthesis .
Advanced: How to analyze the compound’s stability under different storage conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
